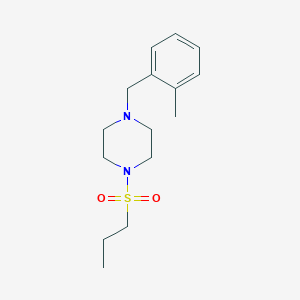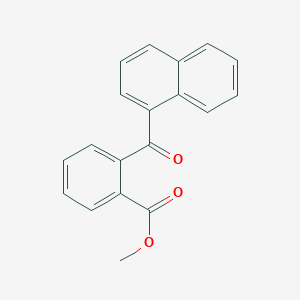
1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine, also known as MPSP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in water and organic solvents. MPSP has been widely studied in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, reward, and cognition. It has also been shown to inhibit the activity of glutamate, which is a neurotransmitter involved in the regulation of excitatory signaling in the brain.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which are key factors in the development of neurodegenerative diseases. 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine in lab experiments is its ability to modulate multiple neurotransmitter systems simultaneously. This makes it a valuable tool for studying the complex interactions between different neurotransmitter systems in the brain. However, one of the limitations of using 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine. One area of research is the development of more potent and selective 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine analogs that can be used as therapeutic agents for the treatment of neurodegenerative diseases. Another area of research is the investigation of the long-term effects of 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine on brain function and behavior. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine involves a multi-step process that requires the use of several chemical reagents and catalysts. The most common method for synthesizing 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine involves the reaction of 2-methylbenzylamine with propylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-propylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-12-20(18,19)17-10-8-16(9-11-17)13-15-7-5-4-6-14(15)2/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQHJARHGCBAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzyl)-4-(propylsulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(dimethylamino)-2-[2-(2-methoxy-4-methylphenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B5688535.png)
![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)
![3-(3-oxo-3-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5688543.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5688550.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methylpiperidine](/img/structure/B5688564.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5688569.png)


![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![3,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]isoxazolo[5,4-d]pyrimidine](/img/structure/B5688633.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)